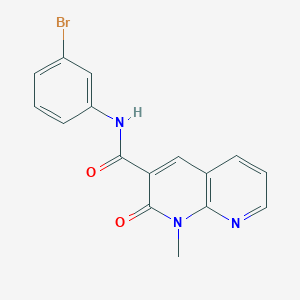

N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and a 3-bromophenyl carboxamide group. Its synthesis typically involves alkylation reactions, such as the treatment of bromophenyl precursors with methyl iodide in the presence of NaH and DMF . Analytical characterization (e.g., elemental analysis: Calcd C 55.73%, H 5.04%, N 5.00%; Found C 55.78%, H 5.04%, N 4.89%) confirms its structural integrity .

Properties

IUPAC Name |

N-(3-bromophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c1-20-14-10(4-3-7-18-14)8-13(16(20)22)15(21)19-12-6-2-5-11(17)9-12/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTMTPIQZWMKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the bromophenyl group and the carboxamide functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is investigated for its therapeutic potential against various diseases:

- Anticancer Activity : Studies indicate that naphthyridine derivatives exhibit significant cytotoxic effects against cancer cell lines. The compound's ability to modulate cell signaling pathways may contribute to its anticancer properties .

- Antimicrobial Properties : Research has shown that compounds with naphthyridine structures possess antimicrobial activity against bacteria and fungi, making them candidates for developing new antibiotics .

Biological Research

The compound is utilized in biological studies to explore its effects on cellular processes:

- Mechanism of Action : this compound interacts with specific enzymes and receptors, influencing pathways related to proliferation and apoptosis .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials with specific properties:

- Polymeric Applications : Its unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .

Data Table: Biological Activities of Naphthyridine Derivatives

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Biology demonstrated the efficacy of this compound in inhibiting the proliferation of human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In research conducted by Madaan et al., the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell walls, leading to cell death.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Carboxamide Group

N-(3-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Structural Difference : The 3-bromo substituent is replaced with a 3-methoxy group.

N-[(3-Chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide

- Structural Difference : Features a 3-chlorophenylmethyl group and a 4-hydroxy substituent.

- This compound’s molecular weight (405.8 g/mol) and formula (C22H16ClN3O3) suggest enhanced polarity .

Modifications on the Naphthyridine Core and Alkyl Chains

1-(5-Chloropentyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (FG160a)

- Structural Difference : A 5-chloropentyl chain replaces the methyl group at position 1, and the aryl group is substituted with a 4-methylcyclohexyl carboxamide.

- This compound, synthesized via halogenated alkane reactions, acts as a cannabinoid CB2 receptor agonist. Its diastereoisomeric mixture (cis/trans) complicates pharmacological profiling but highlights stereochemical influences on activity .

VL15 (N-cycloheptyl-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

- Structural Difference : Incorporates a morpholinylethyl group at position 1 and a cycloheptyl carboxamide.

- Impact: The morpholine moiety enhances solubility and introduces hydrogen-bonding sites. VL15 exhibits immunomodulatory properties, demonstrating how core substitutions can redirect therapeutic applications .

HIV-1 Integrase Inhibitors

- Compound 9a: (E)-1-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-((2,4-dimethoxybenzyl)amino)-6-(2-(methylsulfonyl)vinyl)-2-oxo-1,8-naphthyridine-3-carboxamide shows potent HIV-1 integrase inhibition (14% yield synthesis). The sulfonyl and methoxy groups likely enhance target binding, suggesting that electron-withdrawing groups (like bromine in the query compound) may similarly optimize activity .

Cannabinoid CB2 Receptor Agonists

Biological Activity

N-(3-bromophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the bromophenyl group and the naphthyridine core contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cellular processes. For example, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial proliferation and cancer cell growth, respectively .

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth at low concentrations .

Antimicrobial Activity

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Pseudomonas aeruginosa | 0.75 | 1.50 |

These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound exhibits low toxicity towards normal human cell lines while maintaining significant activity against cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver cancer) | 15.5 |

| MCF-7 (breast cancer) | 18.7 |

| L929 (normal fibroblast) | >60 |

This selectivity indicates a promising therapeutic index for potential cancer treatment applications.

Comparative Analysis with Similar Compounds

When compared to other naphthyridine derivatives, this compound exhibits enhanced potency against specific targets such as topoisomerase II and DHFR. For instance, other derivatives have shown IC50 values ranging from 20 to 40 μM against similar cancer cell lines .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

- Cancer Treatment : In a study involving HepG2 cells, the compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and mitochondrial membrane potential disruption .

- Antibacterial Efficacy : A comparative study with standard antibiotics showed that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly more than ciprofloxacin .

- Synergistic Effects : Research indicates that combining this compound with existing antibiotics can lower their MIC values, suggesting a synergistic effect that may enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.